Nonadecanoic Acid

Description

This compound has been reported in Solanum tuberosum, Streptomyces, and other organisms with data available.

Properties

IUPAC Name |

nonadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYWECDDZWTKFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060954 |

Source

|

| Record name | Nonadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [Sigma-Aldrich MSDS], Solid |

Source

|

| Record name | Nonadecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

300.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

646-30-0, 68002-88-0 |

Source

|

| Record name | Nonadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONADECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C16-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6M3VYC62P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

69.4 °C |

Source

|

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Nonadecanoic Acid: Properties, Analysis, and Applications

This guide provides a comprehensive overview of the physical and chemical properties of nonadecanoic acid, also known as nonadecylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this long-chain saturated fatty acid, offering detailed experimental protocols and insights into its chemical behavior and analysis.

Introduction: Understanding this compound

This compound (C19:0) is a saturated fatty acid with a 19-carbon backbone.[1][2] While less common in nature than even-chained fatty acids, it is found in various plant and animal fats and oils, albeit typically in small quantities.[2] Its unique odd-numbered carbon chain imparts distinct physical properties and makes it a valuable internal standard in the gas chromatographic analysis of fatty acids. This guide will explore the fundamental properties that underpin its utility in research and various industrial applications, including its role as a building block in the synthesis of novel compounds.[3]

Physicochemical Properties of this compound

The physical and chemical properties of this compound are crucial for its handling, analysis, and application. These properties are summarized in the table below, followed by a more detailed discussion.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₈O₂ | [1] |

| Molecular Weight | 298.50 g/mol | [1] |

| Appearance | White crystalline flakes or powder | [1] |

| Melting Point | 68-70 °C | [4] |

| Boiling Point | 297 °C at 100 mmHg | [4] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and THF | [5][6] |

| Density | ~0.85 g/cm³ (predicted) | |

| pKa | ~4.95 | [7] |

| CAS Number | 646-30-0 | [1] |

Appearance and Physical State: At room temperature, this compound exists as a white, waxy solid, typically in the form of flakes or a powder.[1]

Melting and Boiling Points: As a long-chain saturated fatty acid, it possesses a relatively high melting point of 68-70 °C and a boiling point of 297 °C at reduced pressure (100 mmHg).[4] The long, straight hydrocarbon chain allows for strong van der Waals interactions between molecules, requiring significant thermal energy to transition to the liquid and gaseous phases.

Solubility: The long, nonpolar hydrocarbon tail of this compound renders it insoluble in water.[1] However, it is readily soluble in nonpolar organic solvents such as ether and chloroform, and also shows solubility in polar organic solvents like ethanol and tetrahydrofuran (THF).[5][6] This differential solubility is a key consideration in its extraction, purification, and use in various reactions.

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the carboxylic acid functional group (-COOH).

Acidity: Like other carboxylic acids, this compound is a weak acid with a pKa of approximately 4.95.[7] It can donate a proton to form the nonadecanoate anion.

Esterification: A cornerstone of its reactivity is the ability to undergo esterification with alcohols in the presence of an acid catalyst to form esters.[8] This reaction is fundamental to the synthesis of various derivatives with applications as lubricants, surfactants, and in biodiesel production.[3]

Oxidation: While the saturated alkyl chain is generally resistant to oxidation, the carboxylic acid group can be involved in oxidative processes under specific conditions. A notable synthesis of this compound involves the permanganate oxidation of 1-eicosene, which cleaves the double bond to form the carboxylic acid.[2][9]

Stability and Incompatibility: this compound is a stable compound under normal conditions.[4] However, it is incompatible with strong bases and oxidizing agents.[4] Reactions with strong bases will result in deprotonation to form the corresponding salt, while strong oxidizing agents can potentially lead to degradation of the molecule.

Spectral Analysis

Spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is characterized by a triplet at approximately 0.88 ppm corresponding to the terminal methyl protons, a large multiplet between 1.25 and 1.63 ppm from the methylene protons of the long alkyl chain, and a triplet at around 2.35 ppm attributed to the methylene group alpha to the carboxylic acid. The acidic proton of the carboxyl group typically appears as a broad singlet at a higher chemical shift.

-

¹³C NMR: The carbon-13 NMR spectrum shows a peak for the carbonyl carbon around 180 ppm. The methylene carbons of the alkyl chain appear as a series of peaks between approximately 22 and 34 ppm, and the terminal methyl carbon resonates at around 14 ppm.[1]

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays a characteristic broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp peak corresponding to the C=O stretching of the carbonyl group is observed at approximately 1700 cm⁻¹. C-H stretching vibrations of the alkyl chain are seen just below 3000 cm⁻¹.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 298. A prominent peak is often observed at m/z 60, corresponding to the McLafferty rearrangement of the carboxylic acid. The spectrum will also feature a series of fragment ions separated by 14 Da, representing the loss of methylene units from the alkyl chain.[10]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and a representative chemical reaction of this compound.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid fatty acid like this compound.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Observe the sample closely. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For this compound, this is expected to be in the 68-70 °C range.[4]

Causality: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate determination.

Determination of Solubility

This protocol describes a qualitative method for assessing the solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes and rack

-

Spatula

-

Solvents: deionized water, ethanol, chloroform, tetrahydrofuran (THF)

-

Vortex mixer

Procedure:

-

Label four test tubes, one for each solvent.

-

Add approximately 10-20 mg of this compound to each test tube.

-

Add 2 mL of the respective solvent to each test tube.

-

Agitate the mixtures vigorously using a vortex mixer for 30 seconds.

-

Allow the tubes to stand and observe for any undissolved solid.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble."

Self-Validation: The inclusion of both a polar solvent (water) and nonpolar/less polar organic solvents provides a clear and immediate validation of the expected solubility profile of a long-chain fatty acid. The stark contrast in outcomes confirms the hydrophobic nature of the molecule.

Fischer Esterification of this compound with Methanol

This protocol provides a general procedure for the synthesis of methyl nonadecanoate.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

-

With gentle stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl nonadecanoate.

-

The product can be further purified by distillation or column chromatography if required.

Causality Behind Experimental Choices: The use of excess methanol shifts the reaction equilibrium towards the product side, maximizing the yield of the ester, in accordance with Le Chatelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[8]

Visualization of Key Concepts

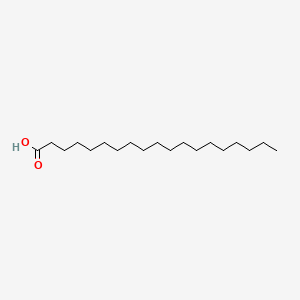

Molecular Structure of this compound

Caption: Simplified structure of this compound.

Fischer Esterification Workflow

Caption: Workflow for the synthesis of methyl nonadecanoate.

Conclusion

This compound, while a minor component of natural lipids, possesses a well-defined set of physical and chemical properties that make it a valuable compound for scientific research and various industrial applications. Its long, saturated alkyl chain and reactive carboxylic acid head group govern its solubility, reactivity, and thermal behavior. A thorough understanding of these properties, coupled with robust analytical and synthetic protocols, is essential for its effective utilization in the development of new materials and as a critical standard in lipid analysis.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

Lee, D. G., Lamb, S. E., & Chang, V. S. (1981). Carboxylic Acids from the Oxidation of Terminal Alkenes by Permanganate: this compound. Organic Syntheses, 60, 11. [Link][9]

-

FooDB. Showing Compound this compound (FDB004043). [Link][7]

-

Chemguide. THE MECHANISM FOR THE ESTERIFICATION REACTION. [Link][8]

Sources

- 1. This compound | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonadecylic acid - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. byjus.com [byjus.com]

- 6. shodexhplc.com [shodexhplc.com]

- 7. Showing Compound this compound (FDB004043) - FooDB [foodb.ca]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound [webbook.nist.gov]

Natural occurrence of Nonadecanoic Acid in plants and bacteria.

An In-depth Technical Guide to the Natural Occurrence of Nonadecanoic Acid in Plants and Bacteria

Introduction: Unveiling the Uncommon Chain

This compound (C19:0), a saturated fatty acid comprising a 19-carbon backbone, occupies a unique niche in the landscape of lipid biochemistry.[1][2] Unlike its even-chained counterparts that dominate cellular membranes and storage lipids, this odd-chain fatty acid is found in relatively low abundance across various biological systems, including plants, bacteria, and animal fats.[3][4][5] Its rarity, however, belies its significance. For researchers, this compound serves as an ideal internal standard for the quantitative analysis of complex lipid mixtures via gas chromatography (GC) and mass spectrometry (MS), precisely because it is infrequently found in high concentrations in most biological samples.[3][6] Beyond its analytical utility, this compound exhibits a range of biological activities and plays distinct metabolic roles, making it a molecule of increasing interest for drug development and biotechnology professionals.[7][8]

This guide provides a comprehensive technical overview of the natural occurrence of this compound in the plant and bacterial kingdoms. We will explore its distribution, delve into the specific enzymatic pathways responsible for its synthesis, detail its functional roles, and provide robust protocols for its extraction and analysis.

Part 1: The Biosynthesis of an Odd-Chain Fatty Acid

The synthesis of this compound diverges from the canonical pathway for even-chain fatty acids at the crucial initiation step.[3] While the majority of fatty acid synthesis begins with an acetyl-CoA (a two-carbon molecule) primer, the construction of odd-chain fatty acids like this compound is primed by propionyl-CoA , a three-carbon molecule.[3]

The entire process is orchestrated by the multi-enzyme Fatty Acid Synthase (FAS) complex, which iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain. The key enzymatic steps are:

-

Priming: The process initiates when a β-Ketoacyl-ACP Synthase (KAS) enzyme catalyzes the condensation of the propionyl-CoA primer with a malonyl-ACP (acyl carrier protein).

-

Elongation Cycles: A repeated four-step cycle of condensation, reduction, dehydration, and a second reduction extends the chain by two carbons in each iteration. This cycle repeats eight times, adding a total of 16 carbons to the initial three-carbon primer.

-

Termination: The final step is the release of the 19-carbon fatty acid from the acyl carrier protein. This is catalyzed by an Acyl-ACP Thioesterase (FAT). The specificity of this thioesterase is a critical determinant of the final chain length; a preference for a C19-ACP substrate terminates the elongation process to yield free this compound.[3]

Part 2: Occurrence and Roles in the Plant Kingdom

While not a major component of most plant lipids, this compound is present in various species.[9][10] Its distribution is widespread, being found in vegetable oils and different plant tissues, including leaves, seeds, and pollen.[2][4][11]

Table 1: Documented Occurrence of this compound in Select Plant Species

| Plant Species | Common Name | Family | Reference(s) |

| Arachis hypogaea | Peanut | Fabaceae | |

| Solanum tuberosum | Potato | Solanaceae | [1] |

| Elaeagnus angustifolia | Russian Olive | Elaeagnaceae | [12] |

| Sinapis alba | White Mustard | Brassicaceae | [9] |

| Punica granatum | Pomegranate | Lythraceae | [9] |

| Allium cepa | Garden Onion | Amaryllidaceae | [11] |

Biological Functions in Plants

The precise roles of this compound in plants are not as well-defined as those of more abundant fatty acids. However, its presence suggests several functions:

-

Membrane Composition: As a constituent of cellular membranes, it contributes to the physical properties of the lipid bilayer, such as fluidity and stability.[13]

-

Energy Storage: Like other fatty acids, it can be catabolized via β-oxidation to provide energy for metabolic processes.[13]

-

Signaling and Defense: In some plants, fatty acids and their derivatives act as signaling molecules in response to environmental stress or pathogen attack. While specific roles for C19:0 are still under investigation, the general involvement of fatty acids in these pathways is well-established.

-

Plant-Microbe Interactions: Root exudates containing various organic compounds, including fatty acids, play a critical role in shaping the rhizosphere microbiome. Some soil bacteria can utilize 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to the plant stress hormone ethylene, as a nutrient source.[14][15] The presence of specific fatty acids could influence these beneficial microbial populations.

Part 3: Occurrence and Roles in Bacteria

This compound has been identified in a diverse range of bacteria, where it is often integrated into membrane lipids.[1][4][5]

Distribution in Bacteria

-

Streptomyces species: Various members of this genus are known to produce this compound. Notably, a strain of Streptomyces scabiei was found to produce C19:0 with cytotoxic activities.[1][7][16]

-

Staphylococcus species: This fatty acid is a known component of lipids in staphylococci.[4]

-

Marine Bacteria: Fatty acids isolated from marine bacteria, such as Olleya marilimosa, have demonstrated potent antibacterial properties, suggesting a role in microbial competition.[17][18]

Biological Functions in Bacteria

-

Membrane Integrity: The lipid composition of bacterial membranes is crucial for survival and interaction with the environment.[19][20] The incorporation of odd-chain fatty acids like this compound can alter membrane fluidity and permeability, which in turn can affect the bacterium's resistance to antimicrobial agents.[19]

-

Metabolic Energy: Bacteria catabolize this compound through β-oxidation. This process yields eight molecules of acetyl-CoA and one final molecule of propionyl-CoA.[3] The propionyl-CoA is then converted to succinyl-CoA, which enters the citric acid cycle, allowing the organism to harness the full energy potential of the fatty acid.[3]

-

Antibacterial Activity: Some fatty acids produced by bacteria act as antimicrobial agents, targeting the cell membranes of competing microbes.[17][21] They can insert into the lipid bilayer, creating pores and disrupting essential functions like nutrient transport and respiration, ultimately leading to cell death.[17][18]

Part 4: Pharmacological Significance and Therapeutic Potential

The unique properties and biological activities of this compound have drawn the attention of drug development professionals.

-

Anti-tumor Activity: this compound isolated from Streptomyces has demonstrated inhibitory effects on tumor cells.[7] It has been shown to inhibit the proliferation of HL-60 cancer cells with an IC₅₀ value of 68 μM.[22] Further research has also implicated long-chain fatty acids from Ganoderma lucidum spores in its anti-tumor effects.[22]

-

Anti-inflammatory Effects: A study showed that this compound produced by Streptomyces can inhibit the production of Interleukin-12 (IL-12) in lipopolysaccharide-activated macrophages, suggesting potential anti-inflammatory applications.[7]

-

Fibrinolysis Inhibition: this compound has been observed to exhibit inhibitory effects on fibrinolysis and plasmin activity, which could be relevant in thrombotic disorders.[7]

Part 5: Analytical Methodologies

Accurate quantification of this compound from complex biological matrices requires a robust and validated analytical workflow. The standard method involves lipid extraction, conversion of fatty acids to their more volatile methyl esters (FAMEs), and analysis by gas chromatography.[6][23]

Experimental Protocol: Quantification of this compound

Objective: To extract total lipids from a biological sample (plant tissue or bacterial cell pellet) and quantify this compound content via GC-MS.

1. Sample Preparation and Lipid Extraction (Modified Folch Method) a. Accurately weigh approximately 100 mg of homogenized tissue or cell pellet into a glass vial with a PTFE-lined cap.[6] b. Add a known amount of an appropriate internal standard. Causality: An internal standard corrects for sample loss during extraction and derivatization. For quantifying this compound, an odd-chain fatty acid not expected in the sample, such as heptadecanoic acid (C17:0), is ideal.[23] c. Add 3 mL of a 2:1 (v/v) chloroform:methanol solution. d. Vortex vigorously for 2 minutes to ensure thorough mixing and cell disruption. e. Add 0.6 mL of 0.9% NaCl solution to induce phase separation. f. Vortex for another 30 seconds and centrifuge at 2,000 x g for 10 minutes. g. Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a new glass vial. h. Dry the lipid extract under a gentle stream of nitrogen gas.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs) (Acid-Catalyzed Method) a. Causality: Fatty acids must be derivatized to their less polar and more volatile methyl esters for effective separation and detection by gas chromatography.[6] b. To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[23] c. Cap the vial tightly and heat at 80°C for 1 hour. d. Allow the vial to cool to room temperature. e. Add 1 mL of deionized water to stop the reaction, and vortex. f. Add 0.5 mL of high-purity hexane to extract the FAMEs.[23] g. Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases. h. Transfer the upper hexane layer containing the FAMEs to a GC sample vial.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis a. Analyze the FAMEs using a GC-MS system. b. Self-Validation: The system is validated by running a standard mix of FAMEs, including methyl nonadecanoate and the methyl ester of the internal standard, to determine retention times and generate a calibration curve for accurate quantification.

Table 2: Representative GC-MS Conditions for FAME Analysis

| Parameter | Setting | Rationale |

| Column | Polar capillary column (e.g., DB-WAX) | Provides good separation of FAMEs based on chain length and saturation.[6] |

| Injector Temp. | 250°C | Ensures rapid volatilization of the sample.[6] |

| Carrier Gas | Helium | Inert gas for carrying the sample through the column. |

| Oven Program | Initial 100°C, ramp 5°C/min to 240°C, hold 10 min | A temperature gradient allows for the sequential elution of FAMEs.[6] |

| Detector | Mass Spectrometer (MS) or Flame Ionization (FID) | MS provides structural confirmation, while FID offers robust quantification.[6] |

digraph "Analytical Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="helvetica", color="#5F6368"];Sample [label="Biological Sample\n(Plant or Bacterial)"]; IS [label="Add Internal Standard\n(e.g., C17:0)"]; Extract [label="Lipid Extraction\n(Chloroform:Methanol)"]; Dry [label="Dry Down Extract\n(Nitrogen Stream)"]; Deriv [label="Transesterification\n(HCl in Methanol, 80°C)"]; Extract_FAME [label="Hexane Extraction\nof FAMEs"]; GCMS [label="GC-MS Analysis", shape=cylinder, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Processing\n(Quantification vs. IS)", shape=document];

Sample -> IS -> Extract -> Dry -> Deriv -> Extract_FAME -> GCMS -> Data;

caption[label="Workflow for Quantification of this compound.", shape=plaintext, fontcolor="#5F6368"]; }

Conclusion

This compound, while a minor component of the cellular lipidome, presents a fascinating case study in fatty acid diversity and function. Its synthesis via a propionyl-CoA primer sets it apart from its even-chained relatives, and its presence in both plants and bacteria underscores a conserved, albeit specialized, role in biology. For researchers, its utility extends from a reliable analytical standard to a molecule with tangible therapeutic potential in oncology and inflammatory diseases. The continued exploration of its natural occurrence and biological activities promises to yield further insights into the complex world of lipid metabolism and its application in drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12591, this compound. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB004043). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000772). Retrieved from [Link]

-

Wikipedia. (n.d.). Nonadecylic acid. Retrieved from [Link]

-

ResearchGate. (2023). A marine-derived fatty acid targets the cell membrane of Gram-positive bacteria. Retrieved from [Link]

-

Fatplants. (n.d.). PlantFAdb: 19:0; this compound. Retrieved from [Link]

-

Fatplants. (n.d.). PlantFAdb: 19:0; this compound; NSC 11914. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 646-30-0. Retrieved from [Link]

-

MDPI. (2021). Microalgae and Cyanobacteria Strains as Producers of Lipids with Antibacterial and Antibiofilm Activity. Retrieved from [Link]

-

Hindawi. (n.d.). The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance. Retrieved from [Link]

-

The Pherobase. (n.d.). Plant Compound - 19Acid [this compound]. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). This compound, analytical. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Retrieved from [Link]

-

American Oil Chemists' Society. (2019). Production of Unusual Fatty Acids in Plants. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Retrieved from [Link]

-

OSADHI. (n.d.). List of plants having phytochemicals: NONADECANOIC-ACID. Retrieved from [Link]

-

Semantic Scholar. (2002). Characterization and Cytotoxic Activities of this compound Produced by Streptomyces scabiei subsp. chosunensis M0137 (KCTC 9927). Retrieved from [Link]

-

Frontiers. (2022). Bacterial cell membranes and their role in daptomycin resistance: A review. Retrieved from [Link]

-

PubMed. (n.d.). Okeanic acid-A, a trihydroxy fatty acid from the Okinawan cyanobacterium Okeania hirsuta. Retrieved from [Link]

-

Fatplants. (n.d.). PlantFAdb: 19:0; this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants. Retrieved from [Link]

-

ResearchGate. (2025). A fruitful decade of bacterial ACC deaminase biotechnology: a pragmatic approach towards abiotic stress relief in plants. Retrieved from [Link]

Sources

- 1. This compound | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonadecylic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | 99% Purity | For Research Use [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. hmdb.ca [hmdb.ca]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemimpex.com [chemimpex.com]

- 9. PlantFAdb: 19:0; this compound; NSC 11914; n-Nonadecanoic acid; n-Nonadecylic acid [fatplants.net]

- 10. moleculardepot.com [moleculardepot.com]

- 11. This compound, 646-30-0 [thegoodscentscompany.com]

- 12. Plant Compound: this compound | C19H38O2) [pherobase.com]

- 13. Showing Compound this compound (FDB004043) - FooDB [foodb.ca]

- 14. Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Characterization and Cytotoxic Activities of this compound Produced by Streptomyces scabiei subsp. chosunensis M0137 (KCTC 9927) | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Bacterial cell membranes and their role in daptomycin resistance: A review [frontiersin.org]

- 21. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. caymanchem.com [caymanchem.com]

- 23. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

The Unconventional Path: A Technical Guide to the Biosynthesis of Nonadecanoic Acid and Other Odd-Chain Fatty Acids

Foreword: Beyond the Even-Numbered Paradigm

In the intricate world of lipid biochemistry, even-chain fatty acids have long held the spotlight. However, a growing body of evidence is illuminating the significant biological roles of their less common counterparts: the odd-chain fatty acids (OCFAs). From their implications in reducing the risk of cardiometabolic diseases to their function as biomarkers, OCFAs such as pentadecanoic acid (C15:0), heptadecanoic acid (C17:0), and the longer nonadecanoic acid (C19:0) are compelling researchers, scientists, and drug development professionals to look beyond the conventional.[1][2][3] This guide provides an in-depth exploration of the biosynthetic pathways of these intriguing molecules, offering a technical and experience-driven perspective on their synthesis and metabolism.

The Genesis of an Oddity: De Novo Synthesis and the Crucial Role of Propionyl-CoA

The fundamental divergence between the biosynthesis of even- and odd-chain fatty acids lies in the initial priming molecule. While the ubiquitous acetyl-CoA (a two-carbon molecule) primes the synthesis of even-chain fatty acids, the synthesis of OCFAs is initiated by propionyl-CoA , a three-carbon molecule.[4][5] This seemingly minor difference sets the stage for the entire biosynthetic cascade, resulting in a final product with an odd number of carbon atoms.

The canonical fatty acid synthase (FAS) system, a multi-enzyme complex, is responsible for the subsequent elongation of the fatty acid chain.[4] Once primed with propionyl-CoA, the FAS machinery iteratively adds two-carbon units derived from malonyl-CoA, the same building block used in even-chain fatty acid synthesis.[6][7] For instance, the synthesis of this compound (C19:0) would commence with one molecule of propionyl-CoA and undergo nine successive rounds of condensation with malonyl-CoA.

The Propionyl-CoA Nexus: Diverse Origins of the Key Precursor

The availability of propionyl-CoA is the rate-limiting factor for the de novo synthesis of OCFAs.[8][9] This crucial precursor is generated from several metabolic pathways:

-

Amino Acid Catabolism: The breakdown of the amino acids valine, isoleucine, threonine, and methionine yields propionyl-CoA as an intermediate.[10][11]

-

Beta-Oxidation of Odd-Chain Fatty Acids: The degradation of existing OCFAs through beta-oxidation produces acetyl-CoA until the final three-carbon propionyl-CoA remains.[5][12]

-

Gut Microbiota Fermentation: Anaerobic fermentation of dietary fiber by gut microbiota is a significant source of propionate, which can be absorbed and converted to propionyl-CoA in the host.[10][13]

The following diagram illustrates the central role of propionyl-CoA in initiating OCFA synthesis.

An Alternative Route: The Significance of Alpha-Oxidation

While de novo synthesis provides a direct pathway to OCFAs, another crucial mechanism, particularly in mammals, is alpha-oxidation .[1][14] This metabolic process occurs in the peroxisomes and involves the removal of a single carbon atom from the carboxyl end of a fatty acid.[14][15]

This pathway is particularly relevant for the endogenous production of heptadecanoic acid (C17:0) from the more abundant even-chain saturated fatty acid, stearic acid (C18:0).[16] The process is initiated by the hydroxylation of the alpha-carbon, followed by decarboxylation, yielding a fatty acid that is one carbon shorter.[1] This pathway provides a mechanism for the interconversion of fatty acids and contributes to the overall pool of OCFAs in the body.

The following diagram outlines the key steps in the alpha-oxidation pathway for the conversion of an even-chain to an odd-chain fatty acid.

Sources

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]

- 3. Microbial synthesis of functional odd-chain fatty acids: a review - ProQuest [proquest.com]

- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 6. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 7. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. research.aston.ac.uk [research.aston.ac.uk]

- 14. nepjol.info [nepjol.info]

- 15. byjus.com [byjus.com]

- 16. THE ROLE OF ALPHA OXIDATION IN LIPID METABOLISM [repository.cam.ac.uk]

Nonadecanoic acid CAS number and molecular weight.

An In-depth Technical Guide to Nonadecanoic Acid (CAS: 646-30-0) for Advanced Research and Development

Introduction

This compound (CAS: 646-30-0), also known as nonadecylic acid, is a 19-carbon saturated fatty acid. As an odd-chain fatty acid, it occupies a unique position in lipid biochemistry, being less common in biological systems compared to its even-chain counterparts. This relative scarcity is precisely what makes it an invaluable tool in analytical chemistry, particularly in lipidomics, where it serves as a premier internal standard for the accurate quantification of other fatty acids by gas chromatography (GC) and mass spectrometry (MS).[1] Beyond its analytical utility, this compound exhibits distinct biological activities, including anti-proliferative effects on cancer cells, and holds potential in various industrial and pharmaceutical applications.[2][3][4]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It moves beyond simple data recitation to explain the causality behind its properties and applications, offering field-proven insights and robust, self-validating methodologies.

Part 1: Core Physicochemical Properties and Identification

The distinct molecular structure of this compound—a 19-carbon aliphatic chain terminating in a carboxylic acid group—governs its physical and chemical behavior. Its long, saturated chain results in strong van der Waals forces between molecules, leading to a relatively high melting point and a waxy, solid appearance at room temperature.[5][6] Its significant hydrophobicity renders it insoluble in water but readily soluble in non-polar organic solvents like hexane and ethanol.[5]

These fundamental properties are critical for its handling, storage, and application, from selecting appropriate solvents for stock solutions to understanding its behavior in biological membranes and industrial formulations.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 646-30-0 | [2][7][8] |

| Molecular Formula | C₁₉H₃₈O₂ | [2][3][9] |

| Molecular Weight | 298.50 g/mol | [2][9][10] |

| Synonyms | Nonadecylic acid, C19:0, n-Nonadecanoic acid | [2][6] |

| Appearance | White solid, flakes, or powder | [3][5][8] |

| Melting Point | 68 - 70 °C (154.4 - 158 °F) | [8][11][12] |

| Boiling Point | 297 °C (566.6 °F) at 100 mmHg | [8][11][12] |

| Solubility | Insoluble in water; Soluble in ethanol, DMSO, DMF | [2][5][13] |

| EC Number | 211-472-4 | [7][8] |

Part 2: Synthesis and Natural Occurrence

Understanding the origins of this compound, both synthetic and natural, is crucial for its application and for distinguishing it from endogenous biological molecules in analytical workflows.

Chemical Synthesis

A well-established and reliable method for preparing this compound is through the permanganate oxidation of a terminal alkene, specifically 1-eicosene.[8][9]

-

Causality of the Reaction: In this reaction, the strong oxidizing agent, potassium permanganate (KMnO₄), cleaves the double bond of 1-eicosene. This oxidative cleavage results in the formation of a carboxylic acid at the terminal carbon, yielding this compound. The choice of a terminal alkene is critical to producing a straight-chain carboxylic acid with one less carbon atom. This method provides moderate to good yields and is a foundational technique in organic synthesis.[9]

Biosynthesis and Natural Sources

In biological systems, odd-chain fatty acids like this compound are synthesized via the fatty acid synthase (FAS) and elongase systems.[1][9] The process is initiated with a three-carbon primer, propionyl-CoA, instead of the typical two-carbon acetyl-CoA used for even-chain fatty acids. Subsequent elongation cycles add two-carbon units from malonyl-CoA.[1]

While rare, this compound is found in nature. It has been identified in the fats and oils of some plants and fungi, such as in the spores of Ganoderma lucidum (Reishi mushroom), where it is believed to contribute to the mushroom's anti-tumor properties.[2][9] It is also utilized by certain insects, like the termite Rhinotermes marginalis, as a defensive chemical.[8]

Part 3: Biological Significance and Pharmacological Activity

This compound is not merely an analytical tool; it is a bioactive molecule that participates in cellular metabolism and signaling.

Metabolic Role: Energy Production via Beta-Oxidation

Like other fatty acids, this compound serves as a vital source of metabolic energy. It is broken down in the mitochondria through the beta-oxidation pathway.[1]

-

Expert Insight: The beta-oxidation of an odd-chain fatty acid proceeds similarly to that of even-chain fatty acids, with two-carbon acetyl-CoA units being cleaved in each cycle. However, the final cycle for this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. This propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle. This distinct metabolic fate is a key differentiator of odd-chain fatty acids.

Sources

- 1. This compound | 99% Purity | For Research Use [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 646-30-0: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. Nonadecylic acid - Wikipedia [en.wikipedia.org]

- 9. This compound (68002-88-0) for sale [vulcanchem.com]

- 10. This compound (CAS 646-30-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Solubility of Nonadecanoic Acid in Ethanol and Other Organic Solvents

Abstract

Nonadecanoic acid (C19:0), a long-chain saturated fatty acid, serves as a crucial component in various research and development applications, from pharmaceutical formulations to materials science.[1] Its utility is fundamentally governed by its physicochemical properties, paramount among which is its solubility. This technical guide provides an in-depth analysis of the solubility of this compound, with a primary focus on ethanol and a comparative overview with other common organic solvents. We will explore the molecular interactions that dictate its solubility, present quantitative data, and provide robust experimental protocols for its determination, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known as nonadecylic acid, is a saturated fatty acid with a 19-carbon backbone.[2] As a long-chain fatty acid, its structure is characterized by a non-polar, hydrophobic aliphatic tail and a polar, hydrophilic carboxylic acid head group.[3][4] This amphipathic nature is the primary determinant of its solubility behavior. At room temperature, it exists as a white, waxy crystalline solid, a physical state that underscores the significant intermolecular van der Waals forces between its long alkyl chains.[4][5] Understanding its solubility is not merely an academic exercise; it is critical for any application involving its formulation, such as in the development of lipid-based drug delivery systems, cosmetics, and as a building block in organic synthesis.[1]

Physicochemical Properties

A foundational understanding of this compound begins with its key physicochemical properties, which are summarized in the table below. These parameters, particularly the melting point, provide essential context for its solubility characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₃₈O₂ | [5] |

| Molar Mass | 298.50 g/mol | [2][6] |

| Appearance | White crystalline solid, flakes, or powder | [2][5] |

| Melting Point | 68-70 °C | [2][7] |

| Boiling Point | ~300 °C @ 760 mmHg | [3][8] |

| Water Solubility | Practically insoluble | [2][3] |

The Physicochemical Basis of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This axiom is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, dissolution requires the solvent molecules to overcome two primary forces:

-

Lattice Energy: The energy holding the this compound molecules together in their solid crystalline structure.

-

Solute-Solute Interactions: Strong van der Waals forces along the 19-carbon hydrophobic tails.

A solvent will be effective only if the energy released from the new solute-solvent interactions is sufficient to compensate for the energy required to break these solute-solute and solvent-solvent bonds.

Diagram: Intermolecular Forces in Dissolution

Below is a conceptual diagram illustrating the key interactions that determine the solubility of this compound in different solvent types.

Caption: Intermolecular interactions governing solubility.

Solubility Profile of this compound

While being virtually insoluble in water, this compound exhibits significant solubility in various organic solvents, contingent on the solvent's polarity and its capacity for hydrogen bonding.[3][5]

Solubility in Ethanol

Ethanol is a particularly effective solvent for this compound due to its dual chemical nature. It possesses a polar hydroxyl (-OH) group, capable of forming hydrogen bonds with the carboxylic acid head of this compound, and a non-polar ethyl (-CH₂CH₃) group, which interacts favorably with the long hydrocarbon tail via van der Waals forces.

Quantitative data indicates the solubility of this compound in ethanol is approximately 25 mg/mL .[9][10]

Causality of High Solubility in Ethanol:

-

Hydrogen Bonding: The primary interaction facilitating dissolution is the hydrogen bonding between ethanol's hydroxyl group and the carboxylic acid moiety of the fatty acid.

-

Hydrophobic Interactions: The ethyl group of ethanol disrupts the self-association of the fatty acid's alkyl chains, creating favorable van der Waals interactions.

-

Temperature Dependence: As with most solid solutes, the solubility of this compound in ethanol increases with temperature.[5] Heating provides the necessary energy to overcome the crystal lattice energy of the solid fatty acid, promoting its transition into the solution phase. Studies on similar saturated fatty acids confirm that higher concentrations of ethanol generally lead to increased solubility.[11]

Solubility in Other Organic Solvents

The solubility of this compound extends to a range of other common organic solvents, with the degree of solubility correlating strongly with solvent polarity.

-

Non-Polar Solvents (e.g., Hexane, Benzene): this compound displays good solubility in non-polar solvents.[5] The dominant van der Waals forces between the solvent and the long C19 alkyl chain drive the dissolution process, easily overcoming the weaker solute-solute interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF):

-

Dimethyl Sulfoxide (DMSO): Solubility is approximately 10 mg/mL .[9][10]

-

Dimethylformamide (DMF): Solubility is approximately 25 mg/mL .[9][10] These solvents are highly polar and can effectively solvate the carboxylic acid head. Their organic nature also allows for interaction with the alkyl tail, resulting in significant solubility.

-

-

Other Solvents (e.g., Ether, Chloroform): this compound is soluble in solvents like ether and slightly soluble in chloroform, consistent with the "like dissolves like" principle.[4][12]

Summary of Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various organic solvents.

| Solvent | Chemical Type | Solubility (approx.) | Source(s) |

| Ethanol | Polar Protic | 25 mg/mL | [9][10] |

| Dimethylformamide (DMF) | Polar Aprotic | 25 mg/mL | [9][10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10 mg/mL | [9][10] |

| DMF:PBS (pH 7.2) (1:1) | Aqueous/Organic | 0.25 mg/mL | [9][10] |

| Water | Polar Protic | Insoluble | [2][3] |

| Hexane, Benzene | Non-Polar | Soluble | [5] |

| Ether | Slightly Polar | Soluble | [4] |

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

To ensure scientific integrity and reproducibility, a robust and self-validating protocol for determining solubility is essential. The isothermal shake-flask method is a gold standard for this purpose.

Principle

An excess amount of solid this compound is equilibrated with the solvent of choice in a sealed container at a constant temperature. After equilibrium is reached, the supernatant is filtered, and the concentration of the dissolved solute is determined analytically.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into several screw-capped glass vials. The excess should be sufficient to ensure a solid phase remains after equilibration.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., absolute ethanol) into each vial.

-

Include a control vial containing only the solvent to serve as a blank for analysis.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath or incubator set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study should be performed to determine the minimum time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed collection vial. This step is critical to remove all undissolved solid particles.

-

Immediately cap the collection vial to prevent evaporation.

-

-

Analysis (Gravimetric Method):

-

Accurately weigh the vial containing the filtered supernatant.

-

Remove the cap and place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C).

-

Once all the solvent has evaporated, cool the vial in a desiccator and weigh it again.

-

Calculate the mass of the dissolved this compound and, using the mass of the collected solution, determine the solubility in mg/mL or other appropriate units.

-

-

Self-Validation and Quality Control:

-

Run the experiment in triplicate to ensure precision.

-

Analyze the solid residue post-experiment (e.g., by DSC or XRD) to confirm that no polymorphic transformation or degradation has occurred.

-

Verify the concentration of the final solution using an orthogonal analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or CAD), to confirm the gravimetric results.

-

Diagram: Experimental Workflow

Caption: Workflow for solubility determination.

Conclusion

The solubility of this compound is a direct function of its molecular structure and the properties of the solvent. Its long, non-polar alkyl chain dictates its insolubility in water and high solubility in non-polar solvents. Its polar carboxylic acid head allows for critical interactions with polar solvents, especially those capable of hydrogen bonding. Ethanol, possessing both polar and non-polar characteristics, stands out as an excellent solvent, with a solubility of approximately 25 mg/mL. This comprehensive understanding and the robust experimental framework provided herein are vital for the effective utilization of this compound in scientific research and the development of advanced formulations.

References

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Metabocard for this compound (HMDB0000772). Retrieved from [Link]

-

Wikipedia. (n.d.). Nonadecylic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Quora. (2021). Why are fats soluble in alcohol?. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2020). A new methodology to assess the solubility of fatty acids: Impact of food emulsifiers. Retrieved from [Link]

-

Semantic Scholar. (2024). Solid-Liquid Equilibrium Study of Binary System Saturated Fatty Acid in Short Chain Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Fatty Acids Solubility in Ethanol. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nonadecylic acid - Wikipedia [en.wikipedia.org]

- 3. hmdb.ca [hmdb.ca]

- 4. CAS 646-30-0: this compound | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (68002-88-0) for sale [vulcanchem.com]

- 8. chem-casts.com [chem-casts.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. This compound | CAS 646-30-0 | Cayman Chemical | Biomol.com [biomol.com]

- 11. researchgate.net [researchgate.net]

- 12. 646-30-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Introduction: The Scientific Utility and Safety Imperative of Nonadecanoic Acid

An In-depth Technical Guide to the Safe Handling of Nonadecanoic Acid for Research and Drug Development Professionals

This compound, a C19:0 saturated fatty acid, is a valuable tool in the arsenal of researchers and drug development professionals. While not as biologically abundant as its even-chained counterparts, it serves as a crucial internal standard in the quantitative analysis of fatty acids by gas chromatography (GC) and mass spectrometry (MS) due to its natural scarcity in most biological samples. Its utility extends to metabolic research, lipidomics, and as a starting material in the synthesis of novel chemical entities. However, like all chemical reagents, a thorough understanding of its hazard profile and the implementation of robust handling protocols are paramount to ensuring personnel safety and experimental integrity.

This guide provides a comprehensive overview of the safety data and handling precautions for this compound, moving beyond a simple recitation of Safety Data Sheet (SDS) information. It is designed to equip laboratory personnel with the scientific rationale behind safety protocols, fostering a culture of safety-mindedness and ensuring the self-validating nature of experimental workflows involving this compound.

Section 1: Deconstructing the Hazard Profile of this compound

A comprehensive understanding of a chemical's properties is the foundation of a robust safety protocol. The following data, synthesized from authoritative Safety Data Sheets, outlines the key characteristics of this compound.

Identification and Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below. Understanding these properties is crucial for predicting its behavior under various laboratory conditions and for designing appropriate storage and handling procedures. For instance, its low volatility at room temperature suggests that the primary exposure risks are through direct contact or inhalation of dust particles, rather than vapor inhalation.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₈O₂ | Sigma-Aldrich |

| Molecular Weight | 298.50 g/mol | Sigma-Aldrich |

| Appearance | White to off-white crystalline solid/powder | Cayman Chemical, Thermo Fisher Scientific |

| Melting Point | 68-70 °C (154-158 °F) | Cayman Chemical, Thermo Fisher Scientific |

| Boiling Point | 297-299 °C (567-570 °F) at 100 mmHg | Cayman Chemical |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Insoluble in water. | Cayman Chemical |

| Vapor Pressure | <0.01 hPa at 20 °C | Not specified in search results |

| Flash Point | 113 °C (235 °F) - closed cup | Not specified in search results |

| Autoignition Temperature | Not available | Not specified in search results |

Hazard Identification and GHS Classification

While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to treat it with care as with any chemical reagent in a laboratory setting. The primary hazards are associated with its physical form as a powder and its potential to cause irritation upon contact.

-

Potential Health Effects:

-

Eye Contact: May cause mechanical irritation.

-

Skin Contact: May cause slight irritation upon prolonged or repeated contact.

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.

-

Ingestion: The toxicological properties have not been thoroughly investigated. Ingestion of large amounts may cause gastrointestinal upset.

-

-

Environmental Hazards: The environmental effects of this compound have not been fully investigated. It is expected to be biodegradable, but large releases to the environment should be avoided.

Toxicological Information

The toxicological profile of this compound is not extensively documented, which underscores the importance of cautious handling. The absence of evidence of toxicity should not be interpreted as evidence of absence.

-

Acute Toxicity: No quantitative data on LD50 (oral, dermal) or LC50 (inhalation) is readily available.

-

Chronic Toxicity: No data available.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available to indicate that this compound is a carcinogen, mutagen, or reproductive toxin.

Section 2: A Proactive Approach to Risk Mitigation: The Hierarchy of Controls

The cornerstone of laboratory safety is a multi-layered approach to risk management, often visualized as the "Hierarchy of Controls." This framework prioritizes the most effective control measures to minimize or eliminate hazards.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher. When handling this compound powder, especially when weighing or transferring, the following engineering controls are essential:

-

Chemical Fume Hood: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood to prevent the inhalation of airborne particles.

-

Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure provides containment while minimizing air currents that could affect the measurement.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and should be used in conjunction with engineering and administrative controls. The appropriate PPE for handling this compound is detailed below.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. |

| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles. |

| Skin and Body Protection | Laboratory coat | Protects skin and clothing from contamination. |

Administrative Controls: Codifying Safe Practices

Administrative controls are the policies and procedures that support a safe working environment.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for all experimental workflows involving this compound must be in place and readily accessible.

-

Training: All personnel handling this compound must be trained on its hazards and the specific SOPs for its use.

-

Chemical Hygiene Plan: The use of this compound must be incorporated into the laboratory's overall Chemical Hygiene Plan.

-

Labeling: All containers of this compound must be clearly labeled with the chemical name and any relevant hazard warnings.

Section 3: Standard Operating Procedures (SOPs) for this compound

The following protocols provide a framework for the safe handling, storage, and disposal of this compound. These should be adapted to the specific requirements of your laboratory and experimental procedures.

General Handling and Storage Protocol

-

Preparation:

-

Ensure a certified chemical fume hood is available and functioning correctly.

-

Don the appropriate PPE: lab coat, safety glasses, and nitrile gloves.

-

Gather all necessary equipment (spatula, weigh boat, glassware, etc.) and place it in the fume hood.

-

-

Handling:

-

Perform all manipulations of powdered this compound within the fume hood.

-

Avoid creating dust. Use a spatula to carefully transfer the solid.

-

If preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

-

Storage:

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

Recommended storage temperature is typically -20°C for long-term stability, especially for high-purity standards.

-

Spill Response Protocol

A prompt and appropriate response to a chemical spill is critical to minimizing exposure and environmental contamination.

Caption: A stepwise workflow for responding to a this compound spill.

-

Small Spills (Solid):

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

-

Place the swept material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

-

-

Large Spills:

-

Evacuate the immediate area.

-

Alert your laboratory supervisor and/or institutional Environmental Health and Safety (EHS) department.

-

Prevent the spill from entering drains.

-

Disposal Protocol

Chemical waste disposal must be carried out in accordance with institutional, local, and national regulations.

-

Solid Waste: Unused this compound and contaminated materials (e.g., weigh boats, gloves) should be placed in a clearly labeled hazardous waste container.

-

Liquid Waste: Solutions of this compound in organic solvents should be disposed of in the appropriate flammable liquid waste stream.

Section 4: Emergency Preparedness

Even with the best precautions, accidents can happen. Being prepared to respond effectively is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: As with most organic materials, combustion may produce carbon monoxide and carbon dioxide.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Conclusion: Fostering a Proactive Safety Culture

The safe and effective use of this compound in a research and drug development setting is contingent upon a thorough understanding of its properties and a commitment to robust safety protocols. By integrating the principles of the Hierarchy of Controls and adhering to detailed SOPs for handling, storage, and disposal, laboratories can minimize risks to personnel and the environment. This guide serves as a foundational resource, but it is the responsibility of every researcher to apply these principles diligently and to foster a proactive culture of safety within their team.

References

An In-Depth Technical Guide to Nonadecanoic Acid: From Discovery to Modern Analytical Approaches

For: Researchers, Scientists, and Drug Development Professionals

Introduction